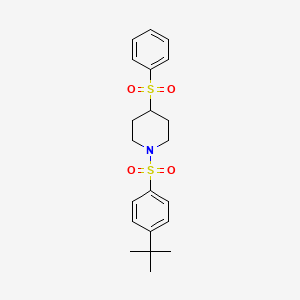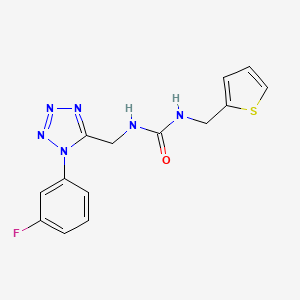
3-Tert-butoxy-heptane
説明
3-Tert-butoxy-heptane is a compound with the molecular formula C11H24O . It has a molecular weight of 172.31 g/mol . The IUPAC name for this compound is 3-[(2-methylpropan-2-yl)oxy]heptane .
Molecular Structure Analysis
The molecule contains a total of 35 bonds. There are 11 non-H bonds, 6 rotatable bonds, and 1 ether (aliphatic) . The 3D chemical structure image of (3S)-3-(tert-butoxy)heptane can be visualized interactively .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 172.31 g/mol, an XLogP3-AA of 3.8, and a topological polar surface area of 9.2 Ų . It also has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 .科学的研究の応用
Atmospheric Chemistry
A study utilizing O-tert-butylhydroxylamine hydrochloride (TBOX) investigated carbonyl reaction products from terpinolene ozonolysis, identifying multiple carbonyl compounds. This research highlights the importance of understanding the atmospheric reactivity of organic compounds, including those related to 3-Tert-butoxy-heptane, in air quality and environmental chemistry (Ham et al., 2015).
Polymer Science
Research on the decomposition of aliphatic tert-butyl peroxyesters, including their kinetics in solution, provides essential insights into the initiation mechanisms of polymerization processes. Such studies are crucial for developing safer and more efficient polymerization initiators, potentially including this compound derivatives (Buback & Sandmann, 2000).
Material Chemistry
A study on the metal-catalyzed reaction of tert-butyl hydroperoxide with fullerenes, leading to the formation of stable multiadducts, underscores the potential of tert-butyl derivatives, like this compound, in synthesizing novel materials. Such reactions could be exploited to create new compounds with unique properties for applications in nanotechnology and materials science (Gan et al., 2002).
Safety and Hazards
作用機序
Target of Action
It’s known that similar compounds, such as tert-butyl hydroperoxide (tbhp), interact with various biochemical entities, producing hydroxyl and tert-butoxy radicals .
Mode of Action
It’s known that similar compounds, such as tbhp, undergo thermal decomposition, producing hydroxyl and tert-butoxy radicals . These radicals can further interact with other molecules, leading to various chemical reactions.
Biochemical Pathways
The generation of radicals like those produced by tbhp can affect various biochemical pathways, leading to downstream effects . For instance, these radicals can cause oxidative stress, affecting cellular functions and potentially leading to cell damage.
Action Environment
The action, efficacy, and stability of 3-Tert-butoxy-heptane can be influenced by various environmental factors. For instance, the thermal stability of similar compounds like TBHP can be affected by the presence of different solvents . Furthermore, factors such as temperature, pH, and the presence of other reactive species can also influence the action of this compound.
生化学分析
Biochemical Properties
3-Tert-butoxy-heptane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tert-butoxy group in this compound can participate in nucleophilic substitution reactions, where it can act as a leaving group or a nucleophile, depending on the reaction conditions . This compound is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substrates . The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . The impact of this compound on cellular metabolism is also noteworthy, as it can alter the flux of metabolic pathways and the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or reactive chemicals . The degradation products of this compound can also have biological activity, which may contribute to its overall effects on cellular function . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biological effects .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages, with both threshold and toxic effects observed at high doses. At low to moderate doses, this compound can modulate cellular processes without causing significant toxicity . At high doses, this compound can induce toxic effects such as oxidative stress, inflammation, and cellular damage . The threshold dose for these adverse effects varies depending on the animal model and the specific experimental conditions . Understanding the dosage effects of this compound is crucial for determining its safety and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its oxidation and degradation. Enzymes such as cytochrome P450 play a key role in the metabolism of this compound, leading to the formation of reactive intermediates and subsequent metabolic products . These metabolic pathways can influence the overall biological activity of this compound by modulating its concentration and the levels of its metabolites . Additionally, the interaction of this compound with cofactors such as NADPH can further impact its metabolic flux and the production of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues can also influence its biological activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the interaction of this compound with specific proteins can direct its localization to other subcellular regions, such as the nucleus or endoplasmic reticulum, where it can exert its effects on gene expression and protein synthesis .
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-6-8-9-10(7-2)12-11(3,4)5/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTNUDYDBIEVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71945-54-5 | |
| Record name | 3-(tert-butoxy)heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one](/img/structure/B2609800.png)
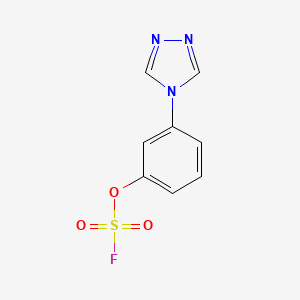
![N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide](/img/structure/B2609802.png)
![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2609803.png)
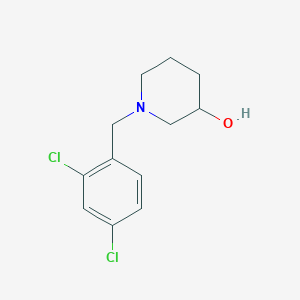
![1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2609805.png)

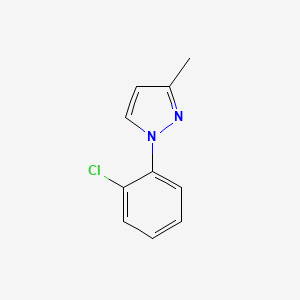
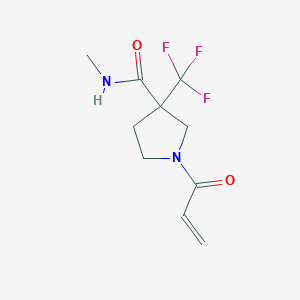
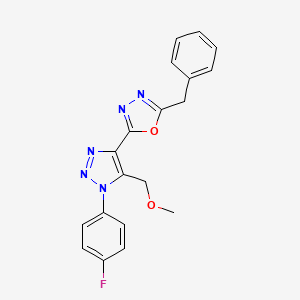
![(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2609813.png)
